4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Description
4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27N3O6 and its molecular weight is 453.5g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Biotransformation Studies
A novel linezolid analogue, FYL-67, which includes a morpholinyl ring replacement with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, has demonstrated significant activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). This study aimed to investigate the phase I metabolic biotransformation of FYL-67 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The metabolic pathway was elucidated through in vitro experiments using liver preparations from rats and humans, and in vivo studies using Sprague Dawley rats. The research identified two metabolites, M1 and M2, contributing to the understanding of FYL-67's metabolic pathway, which is crucial for developing analytical methods for quantifying FYL-67 and its metabolites in biological samples, as well as for pharmacodynamics and toxicodynamics studies Sang et al., 2016.
Synthetic Intermediate for Biologically Active Compounds
The compound 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an essential intermediate in synthesizing various biologically active compounds. This study highlights its synthesis through a series of reactions, including rearrangement, condensation, and nucleophilic substitution, starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene. The synthesized compound serves as a critical intermediate for developing small molecule inhibitors, playing a significant role in anticancer research. The study underscores the importance of designing and synthesizing such intermediates for exploring potential biological activities and addressing challenges like low efficacy and cancer recurrence Wang et al., 2016.
Properties
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-31-18-6-5-16(14-19(18)32-2)22(28)20-21(17-4-3-7-25-15-17)27(24(30)23(20)29)9-8-26-10-12-33-13-11-26/h3-7,14-15,21,28H,8-13H2,1-2H3/b22-20+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYAJHNPUCJBJP-LSDHQDQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.